

Improving Pinobanksin solubility in DMSO and aqueous solutions

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Compound of Interest

Compound Name: *Pinobanksin*

Cat. No.: *B127045*

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Pinobanksin Solubility Technical Support Center

Welcome to the technical support center for improving the solubility of **Pinobanksin**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of **Pinobanksin** in DMSO?

A1: **Pinobanksin** generally exhibits high solubility in Dimethyl Sulfoxide (DMSO). Literature values indicate that its solubility can range from 80 mg/mL (293.85 mM) to 100 mg/mL (367.31 mM).[1][2][3] If you are experiencing difficulties achieving this level of solubility, please refer to the troubleshooting guide below.

Q2: I am having trouble dissolving **Pinobanksin** in DMSO, what should I do?

A2: To aid dissolution in DMSO, sonication is often recommended.[1] Gentle warming of the solution to 37°C can also help increase solubility.[4] It is also crucial to use high-purity, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact the solubility of the product.[3]

Q3: What is the aqueous solubility of **Pinobanksin**?

A3: **Pinobanksin** is a poorly water-soluble compound. One source estimates its aqueous solubility to be around 1.026×10^{-4} mg/L at 25°C.[5] Due to this low solubility, direct preparation of stock solutions in purely aqueous buffers is not recommended for most applications.

Q4: How can I prepare an aqueous working solution of **Pinobanksin** for in vivo or cell-based assays?

A4: Due to its low aqueous solubility, **Pinobanksin** typically requires a co-solvent system for administration in aqueous environments. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with an aqueous-based vehicle. For detailed protocols, please see the Experimental Protocols section.

Q5: Are there alternative methods to improve the aqueous solubility of **Pinobanksin**?

A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like **Pinobanksin**. These include:

- Lipid-Based Formulations: Incorporating the compound into lipid carriers such as micelles or liposomes.[6]
- Solid Dispersions: Dispersing **Pinobanksin** in a soluble polymer matrix.[6][7]
- Nanoparticle Formulation: Reducing the particle size to the nanometer scale to increase the surface area and dissolution rate.[6][7]
- Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6][7]

Troubleshooting Guides

Issue: Pinobanksin is not fully dissolving in DMSO.

Possible Cause	Troubleshooting Step
Insufficient mixing	Vortex the solution vigorously for 1-2 minutes.
Compound aggregation	Use an ultrasonic bath to sonicate the solution for 10-15 minutes.[1][3]
Reaching solubility limit	Ensure you are not exceeding the reported solubility of 80-100 mg/mL.[1][2]
Low-quality or wet DMSO	Use a fresh, unopened bottle of high-purity, anhydrous DMSO.[3]
Low temperature	Gently warm the solution to 37°C while mixing. [4]

Issue: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.

Possible Cause	Troubleshooting Step
High final concentration of Pinobanksin	Decrease the final concentration of Pinobanksin in the aqueous solution.
High percentage of DMSO in the final solution	Keep the final DMSO concentration as low as possible (typically <1%, ideally <0.1% for cell-based assays) to avoid solvent toxicity and precipitation.
Insufficient mixing during dilution	Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.
Buffer incompatibility	Test different aqueous buffers (e.g., PBS, Saline) to see if precipitation is buffer-dependent.
Need for solubilizing agents	Consider using a co-solvent system as detailed in the Experimental Protocols section.

Quantitative Data Summary

Compound	Solvent/Vehicle	Solubility	Molar Concentration
Pinobanksin	DMSO	80 mg/mL[1]	293.85 mM[1]
Pinobanksin	DMSO	100 mg/mL[2][3]	367.31 mM[2][3]
Pinobanksin	Water (estimated)	1.026×10^4 mg/L[5]	~37.68 mM
Pinobanksin	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	3.3 mg/mL[1]	12.12 mM[1]
Pinobanksin	10% DMSO + 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL[3]	≥ 9.18 mM[3]
Pinobanksin	10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL[3]	≥ 9.18 mM[3]
Pinobanksin 3-acetate	10% DMSO + 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL	≥ 7.95 mM
Pinobanksin 3-acetate	10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL	≥ 7.95 mM

Experimental Protocols

Protocol 1: Preparation of Pinobanksin Stock Solution in DMSO

- Weigh the desired amount of **Pinobanksin** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., up to 100 mg/mL).
- Vortex the tube vigorously for 1-2 minutes.
- If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.

- Visually inspect the solution to ensure there are no visible particles.
- Store the stock solution at -20°C or -80°C for long-term storage.

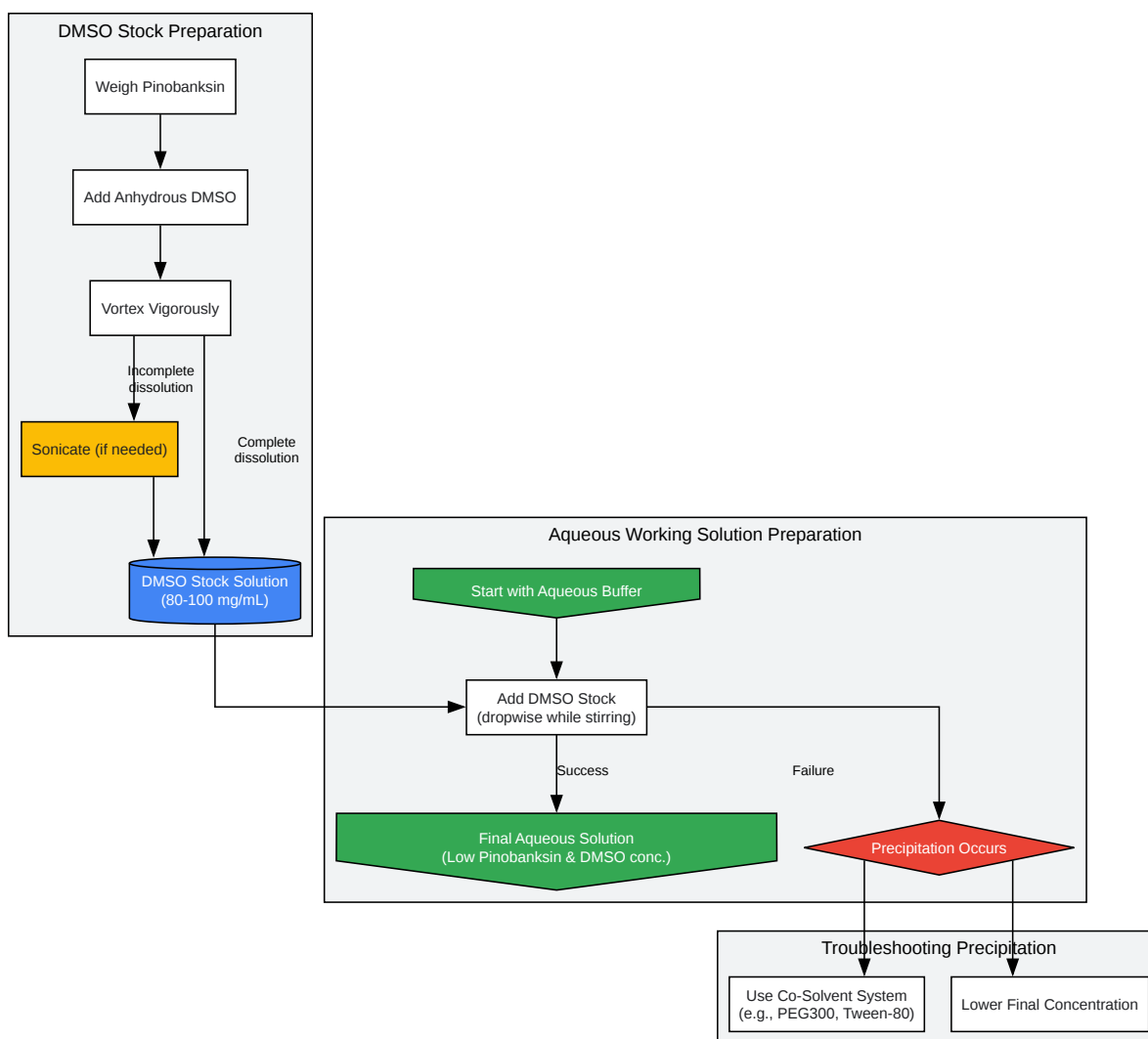
Protocol 2: Preparation of an Aqueous Formulation for In Vivo Studies

This protocol is based on a commonly used vehicle for poorly soluble compounds.

- Prepare a high-concentration stock solution of **Pinobanksin** in DMSO (e.g., 33 mg/mL).
- In a separate sterile tube, combine the vehicle components in the following order, ensuring complete mixing after each addition:
 - 40% PEG300
 - 5% Tween-80
- To prepare the final formulation, add 10% of the **Pinobanksin** DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
- Finally, add 45% saline to the mixture and vortex until a clear, homogeneous solution is formed. The final concentration of **Pinobanksin** in this example would be 3.3 mg/mL.[\[1\]](#)

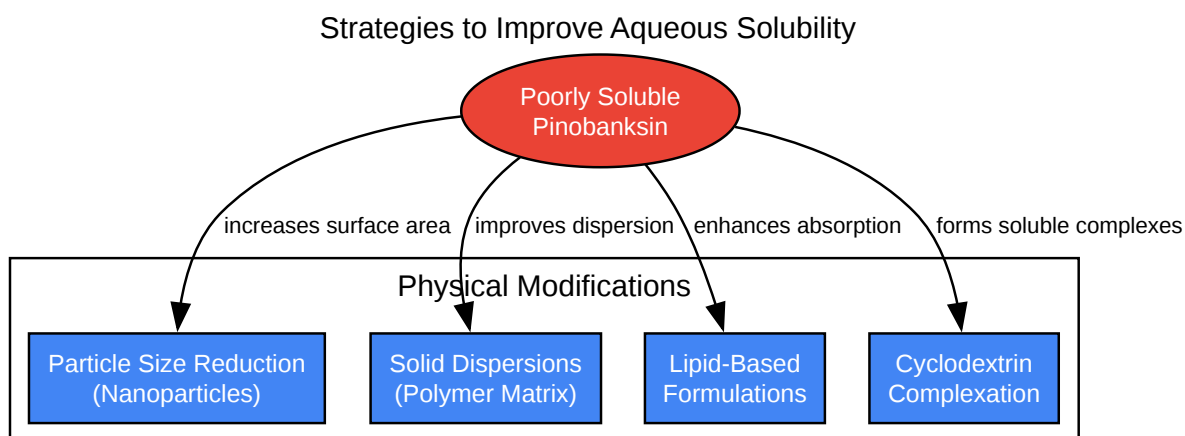
Visualizations

Workflow for Solubilizing Pinobanksin



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Caption: Workflow for preparing **Pinobanksin** solutions.



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Caption: Methods for enhancing **Pinobanksin**'s aqueous solubility.

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